Norhyodeoxycholic acid

Descripción general

Descripción

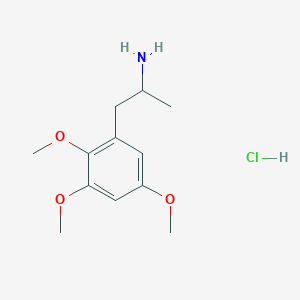

Norhyodeoxycholic acid is a cholanoid . It is a side-chain-shortened derivative of ursodeoxycholic acid with relative resistance to amidation . This enables its cholehepatic shunting .

Synthesis Analysis

The synthesis of ursodeoxycholic acid, a compound similar to Norhyodeoxycholic acid, has been developed through electrochemical stereoselective reduction of 7-ketolithocholic acid (7K-LCA) in an undivided electrolytic cell and aprotic solvents . Another method involves biological synthesis using chenodeoxycholic acid (CDCA) as a substrate and catalyzed by free enzymes .Molecular Structure Analysis

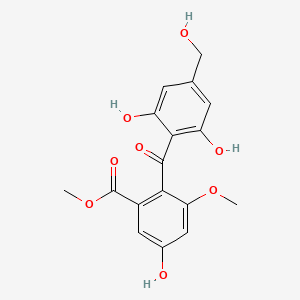

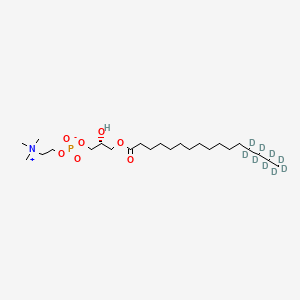

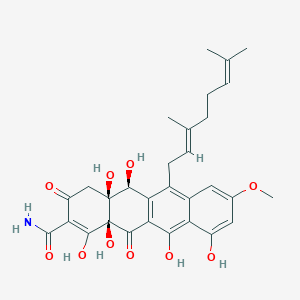

The molecular formula of Norhyodeoxycholic acid is C23H38O4 . It has a molecular weight of 378.5 g/mol . The IUPAC name is (3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid .Aplicaciones Científicas De Investigación

- NHDCA plays a role in bile acid metabolism. It is an intermediate in the synthesis of 3β-sulfooxy-7β-hydroxy-24-nor-5-cholen-23-oic acid. Researchers have used it as an internal standard for quantifying Δ5-bile acid conjugates, particularly in patients with Niemann-Pick disease type C1 .

Metabolism and Bile Acid Homeostasis

Mecanismo De Acción

Target of Action

Norhyodeoxycholic acid (norUDCA) is a derivative of ursodeoxycholic acid (UDCA), a secondary bile acid produced by intestinal bacteria . The primary targets of norUDCA are the liver cells, specifically both parenchymal and non-parenchymal liver cells . These cells play a crucial role in the metabolism and detoxification processes in the body.

Mode of Action

It is known that norudca exerts its effects in the liver through multiple possibly interrelated pathways, including alterations of bile acid . It is believed to interact with its targets and induce changes that counteract cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibit hepatocellular proliferation, and promote autophagy .

Biochemical Pathways

NorUDCA affects several biochemical pathways in the body. It is involved in the regulation of metabolic pathways that control the flux of metabolites, ensuring that the output of the pathways meets biological demand . The exact biochemical pathways affected by norUDCA and their downstream effects are still under investigation .

Pharmacokinetics

It is known that norudca has a favorable safety profile

Result of Action

The administration of norUDCA has been shown to have beneficial effects in the treatment of liver disorders. It has been observed to reduce serum alkaline phosphatase levels in a dose-dependent manner during a 12-week treatment . Moreover, norUDCA has been shown to improve liver tests of patients with chronic active hepatitis .

Direcciones Futuras

Norhyodeoxycholic acid is a promising drug for a range of cholestatic liver and bile duct disorders . It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of Norhyodeoxycholic acid facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation, and fibrosis . This may open its therapeutic use to other non-cholestatic and metabolic liver diseases .

Propiedades

IUPAC Name |

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAVIUQLFUYWMT-NNUWNQTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norhyodeoxycholic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)